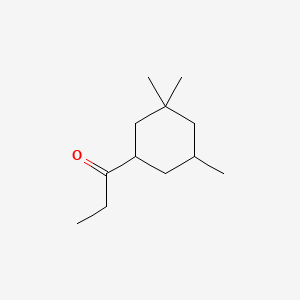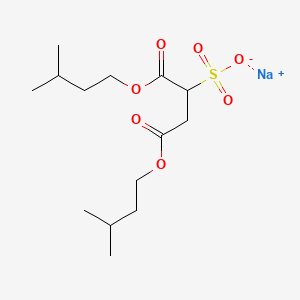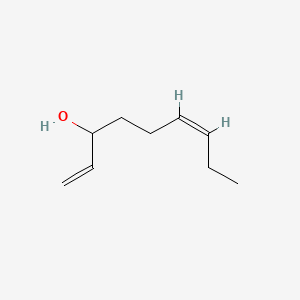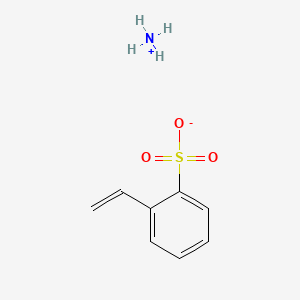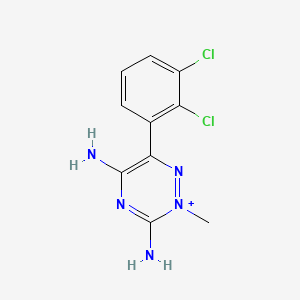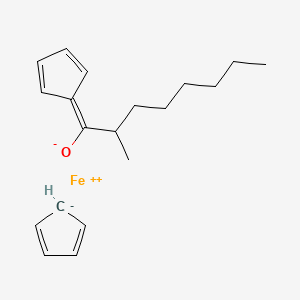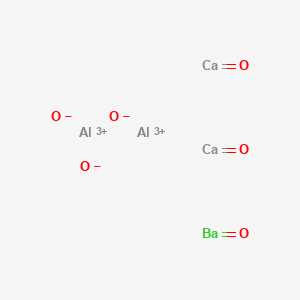
Dialuminium barium dicalcium hexaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminium barium dicalcium hexaoxide can be synthesized through a co-precipitation method. This involves mixing solutions of barium, calcium, and aluminum salts to achieve the desired stoichiometry . The preferred salts are barium chloride, calcium chloride, and aluminum nitrate. The mixture is then subjected to controlled heating to form the oxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. The raw materials, typically oxides or carbonates of barium, calcium, and aluminum, are mixed and heated at temperatures exceeding 1000°C to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dialuminium barium dicalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under high-temperature conditions.
Reduction: It can be reduced using strong reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where one of its metal ions is replaced by another metal ion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at high temperatures, often above 800°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of the constituent metals, while reduction may produce elemental metals or lower oxides .
Scientific Research Applications
Dialuminium barium dicalcium hexaoxide has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and refractory materials due to its high melting point and stability.
Chemistry: The compound is studied for its catalytic properties and potential use in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as in bone repair materials.
Mechanism of Action
The mechanism by which dialuminium barium dicalcium hexaoxide exerts its effects is primarily through its structural and chemical properties. The compound’s stability and high melting point make it suitable for high-temperature applications. Its molecular structure allows it to interact with other compounds and materials, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Barium Monoaluminate (BaO·Al₂O₃): Similar in composition but with different stoichiometry and properties.
Calcium Aluminate (CaO·Al₂O₃): Another related compound with distinct applications and properties.
Strontium Hexaaluminate (SrO·6Al₂O₃): Similar in structure but with strontium instead of barium.
Uniqueness
Dialuminium barium dicalcium hexaoxide is unique due to its specific combination of barium, calcium, and aluminum, which imparts distinct properties such as high thermal stability and unique catalytic behavior. This makes it particularly valuable in applications requiring high-temperature resistance and specific catalytic properties .
Properties
CAS No. |
98072-16-3 |
|---|---|
Molecular Formula |
Al2BaCa2O6 |
Molecular Weight |
367.44 g/mol |
IUPAC Name |
dialuminum;oxobarium;oxocalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.Ba.2Ca.6O/q2*+3;;;;;;;3*-2 |
InChI Key |
KOCVQXPSXUBTHG-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].O=[Ca].O=[Ca].O=[Ba].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



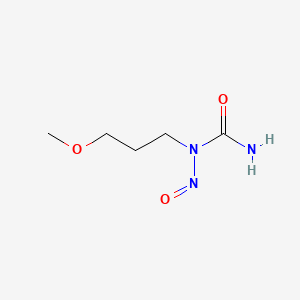
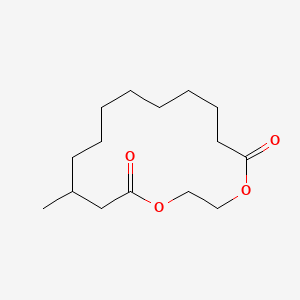
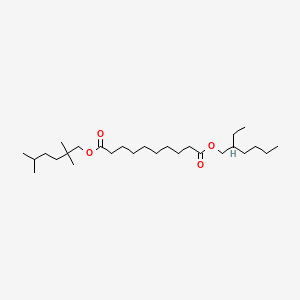
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
